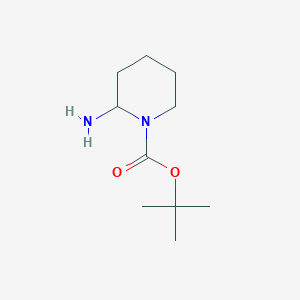

Tert-butyl 2-aminopiperidine-1-carboxylate

Description

Contextualization within Nitrogen Heterocycle Chemistry and Piperidine (B6355638) Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds, including a large percentage of pharmaceuticals. Among these, the piperidine scaffold is one of the most prevalent. lifechemicals.com The conformational flexibility of the piperidine ring, coupled with its ability to engage in various intermolecular interactions, makes it a favored component in drug design.

Tert-butyl 2-aminopiperidine-1-carboxylate is a prominent example of a substituted piperidine. The presence of the tert-butoxycarbonyl (Boc) group on the ring nitrogen serves a crucial protective function. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, making it an ideal protecting group in multi-step syntheses. organic-chemistry.orgwikipedia.org This allows for selective reactions at the 2-amino group without interference from the ring nitrogen. The strategic placement of the amino group at the 2-position provides a key point for further functionalization, leading to a diverse range of 2-substituted piperidine derivatives. researchgate.netresearchgate.net

Role as a Key Synthetic Intermediate and Chiral Building Block in Organic Synthesis

The primary significance of this compound in academic research lies in its role as a versatile synthetic intermediate. Its bifunctional nature, with a nucleophilic primary amine and a protected secondary amine, allows for a wide array of chemical transformations. This makes it a valuable precursor for the synthesis of more complex molecules, including those with potential therapeutic applications.

Furthermore, the 2-position of the piperidine ring is a stereocenter, meaning that this compound can exist as a racemic mixture or as individual enantiomers ((R) and (S)). The availability of enantiomerically pure forms of this compound is of particular importance in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry. Chiral 2-substituted piperidines are core components of numerous active pharmaceuticals. researchgate.net The use of enantiopure this compound as a chiral building block allows for the stereoselective synthesis of target molecules, which is a critical aspect of modern drug development. beilstein-journals.org

Historical Development and Evolution of Research on Aminopiperidine-1-carboxylates

The development of protecting group chemistry, particularly the introduction of the tert-butoxycarbonyl (Boc) group, was a pivotal moment in organic synthesis. The use of Boc-protected amino acids revolutionized peptide synthesis and was subsequently extended to other amine-containing molecules. The application of this strategy to aminopiperidines provided chemists with stable, yet readily deprotectable, intermediates for the synthesis of complex piperidine-containing compounds.

While research on aminopiperidines has been ongoing for many years, the focus has often been on the 3- and 4-amino isomers due to their presence in a number of biologically active molecules. For instance, (R)-tert-butyl 3-aminopiperidine-1-carboxylate is a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of diabetes. beilstein-journals.orgpharmaffiliates.com Similarly, tert-butyl 4-aminopiperidine-1-carboxylate derivatives have been investigated for their potential in treating neurodegenerative diseases. Research specifically on the 2-amino isomer has been less extensive, with its utility primarily recognized in the context of providing access to a broader chemical space of 2-substituted piperidines.

Scope and Academic Focus of Investigations on this compound

The academic focus on this compound is predominantly centered on its application in synthetic methodology and medicinal chemistry. Researchers have explored various synthetic routes to access this key intermediate, often as part of a larger program aimed at the synthesis of a specific target molecule.

Investigations have also focused on the utility of this building block in creating libraries of diverse 2-substituted piperidine derivatives for biological screening. The ability to introduce a wide range of substituents at the 2-amino position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. While detailed studies on the biological activity of this compound itself are limited, its importance as a precursor to potentially bioactive molecules is well-established within the academic community. The development of efficient and stereoselective methods for the synthesis and subsequent elaboration of this compound continues to be an area of active research. researchgate.netacs.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | This compound |

| CAS Number (Racemate) | 144541-76-2 |

| CAS Number ((R)-enantiomer) | 1159393-57-5 |

| CAS Number ((S)-enantiomer) | 189969-20-8 |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-4-6-8(12)11/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHBIWVQKQLYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399447 | |

| Record name | tert-butyl 2-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885954-09-6 | |

| Record name | tert-butyl 2-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 2 Aminopiperidine 1 Carboxylate

Established Synthetic Routes and Reaction Conditions

Traditional methods for synthesizing tert-butyl 2-aminopiperidine-1-carboxylate often rely on multi-step sequences that are well-documented in the chemical literature. These approaches, while robust, may involve several transformations to construct and functionalize the piperidine (B6355638) ring.

Multi-Step Approaches Involving Amine Coupling and Boc Protection

A common strategy involves the initial formation of the aminopiperidine ring followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. This can be achieved through various amine coupling reactions. For instance, a dihaloalkane can be reacted with a suitable amine to form the piperidine ring, which is subsequently protected.

The Boc protection is typically carried out using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. niscpr.res.ingoogle.com This reaction is generally high-yielding and proceeds under mild conditions. niscpr.res.in The choice of base and solvent can be optimized to ensure efficient protection of the secondary amine on the piperidine ring. google.com

| Reagent | Role | Typical Conditions |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Boc-protecting agent | 1-1.5 equivalents |

| Base (e.g., Triethylamine (B128534), DMAP) | Acid scavenger | Catalytic to stoichiometric amounts |

| Solvent (e.g., Dichloromethane (B109758), THF) | Reaction medium | Anhydrous |

| Temperature | Reaction parameter | 0 °C to room temperature |

Utilization of Precursors such as Piperidone Derivatives

An alternative and widely used approach starts from piperidone derivatives. beilstein-journals.org For example, N-Boc-4-piperidone can undergo reductive amination to introduce the amino group at the 4-position. While this produces a different isomer, similar strategies can be adapted for the 2-position. A more direct route involves the amination of 1-Boc-3-piperidone. beilstein-journals.org This reaction can be performed using various aminating agents and reducing conditions, such as sodium triacetoxyborohydride (B8407120). researchgate.net The resulting aminopiperidine is already Boc-protected at the ring nitrogen.

A study demonstrated the successful reductive amination of N-Boc-piperidin-4-one with 3,4-dichloroaniline. researchgate.net This highlights the feasibility of forming C-N bonds in the piperidine ring system as a key step towards aminopiperidine derivatives.

| Starting Material | Key Transformation | Product |

| N-Boc-piperidin-4-one | Reductive Amination | tert-Butyl 4-aminopiperidine-1-carboxylate derivatives |

| 1-Boc-3-piperidone | Asymmetric Amination | (R)- or (S)-3-amino-1-Boc-piperidine |

Modern and Advanced Synthetic Approaches

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated synthetic methods that allow for precise control over the stereochemistry of this compound.

Enantioselective Synthesis Strategies for Chiral Control

Achieving high enantiomeric excess (ee) is crucial for the synthesis of chiral drugs. Modern strategies focus on introducing the desired stereochemistry early in the synthetic sequence or through highly selective reactions.

Asymmetric hydrogenation of a suitable prochiral precursor is a powerful tool for establishing the stereocenter at the C2 position of the piperidine ring. researchgate.netthieme-connect.comnih.gov This method typically involves the use of a chiral transition metal catalyst, often based on rhodium or iridium, with a chiral phosphine (B1218219) ligand. researchgate.netthieme-connect.com The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. researchgate.net For instance, the asymmetric hydrogenation of N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride using a Rh(NBD)₂(BF₄) and Walphos 003 catalyst system yielded the corresponding cis-aminopiperidine with high selectivity. researchgate.net

| Catalyst System | Substrate Type | Key Advantage |

| Rhodium-based catalysts with chiral phosphine ligands | Tetrasubstituted fluoroalkenes | High enantioselectivity (>99% ee) and regioselectivity. thieme-connect.com |

| Iridium-based catalysts | Cyclic imines | Efficient for synthesizing chiral 2-aryl pyrrolidines and piperidines. nih.gov |

Utilizing readily available chiral starting materials from the "chiral pool" is another elegant approach to enantiomerically pure this compound.

From α-Hydroxy Acid Esters: Chiral α-hydroxy acid esters can also be employed as precursors. rsc.org The synthesis can proceed by converting the α-hydroxy group into a good leaving group, such as a triflate. rsc.org Subsequent nucleophilic substitution with a protected aminopiperidine derivative can then form the desired product. This method allows for the creation of various substituted aminopiperidines with controlled stereochemistry. A study reported the synthesis of methyl 2-[(Boc-amino)cycloaminyl]alkanoates from (R)- and (S)-2-hydroxy acid esters. rsc.org

| Chiral Precursor | Key Synthetic Steps | Advantage |

| L-Glutamic Acid | Esterification, Boc-protection, reduction, tosylation, cyclization | Utilizes a readily available and inexpensive chiral starting material. niscpr.res.in |

| α-Hydroxy Acid Esters | Conversion to triflate, nucleophilic substitution | Offers a versatile route to various substituted aminopiperidines. rsc.org |

Stereodivergent and Stereoselective Construction of Piperidine Ring Systems

The synthesis of enantiomerically pure or enriched piperidine derivatives is of paramount importance. Stereodivergent and stereoselective methods allow for the controlled formation of specific stereoisomers. One powerful approach involves the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. This method utilizes a chiral ligand to selectively react with one enantiomer of the rapidly equilibrating racemic 2-lithiated piperidine, providing access to highly enantioenriched 2-substituted piperidines. nih.gov By choosing the appropriate chiral ligand, either enantiomer of the product can be synthesized from the same racemic starting material. nih.gov

Another strategy is the use of chiral pool starting materials, such as D-serine, to control the absolute stereochemistry of the final product. acs.org Additionally, asymmetric organocatalysis, employing chiral amines or phosphoric acids, has emerged as a powerful tool for the enantioselective construction of piperidine rings through intramolecular aza-Michael additions of enone carbamates. nih.govnii.ac.jp

Diastereoselective Synthesis Methods

When a chiral center already exists in the molecule, controlling the formation of a second stereocenter becomes a diastereoselective challenge. Diastereoselective reductions of substituted pyridinium (B92312) salts have been shown to produce chiral piperidines with high diastereoselectivity. dicp.ac.cn For instance, the diastereoselective reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, can control the stereochemistry of the resulting piperidines. nih.govresearchgate.net

The use of chiral auxiliaries, such as (1R,2S)-norephedrine, can direct the stereochemical outcome of reactions. A synthetic sequence involving the reaction of a condensation product between an enantiopure β-amino alcohol and an aldehyde with allylmagnesium chloride, followed by N-allylation and subsequent ring-closing metathesis, can afford enantioenriched 2-substituted piperidines. researchgate.net

A representative method for the diastereoselective synthesis of a substituted piperidine is the nitro-Mannich reaction followed by reductive cyclization, which yields stereochemically pure products. researchgate.net

Catalytic Approaches (e.g., Palladium, Rhodium, Gold, Iridium Catalysis)

Transition metal catalysis offers a broad and efficient platform for the synthesis of piperidine rings.

Palladium-catalyzed reactions, such as the formal [4+2] oxidative annulation of alkyl amides and dienes, enable the construction of the piperidine core through C(sp3)-H bond activation. nih.gov Palladium catalysis is also crucial in allylic amination and Michael additions for the synthesis of functionalized piperidines. researchgate.net

Rhodium-catalyzed transfer hydrogenation of pyridinium salts provides a route to chiral piperidines. This method can tolerate a variety of functional groups and is scalable. dicp.ac.cn

Gold-catalyzed oxidative amination of non-activated alkenes has been developed for the synthesis of substituted piperidines. nih.gov This approach allows for the difunctionalization of a double bond with concurrent formation of the N-heterocycle.

Iridium-catalyzed asymmetric hydrogenation of 2-alkylpyridines, using specific chiral ligands like MeO-BoQPhos, has been shown to produce enantioenriched piperidines with high enantioselectivity. nih.gov This method provides a direct and atom-economical route to these valuable building blocks.

| Catalyst System | Reaction Type | Substrate Example | Product Example | Yield (%) | ee/dr | Reference |

| Pd(OAc)₂ / Ligand | Oxidative Annulation | N-Allyl-N-tosylpent-4-en-1-amine | 2-Allyl-1-tosylpiperidine | 75 | - | nih.gov |

| [Rh(Cp*)Cl₂]₂ | Transfer Hydrogenation | N-Benzylpyridinium bromide | (S)-N-Benzylpiperidine | 85 | 98% ee | dicp.ac.cn |

| [Au(IPr)Cl]/AgOTf | Oxidative Amination | Pent-4-en-1-yl-tosylcarbamate | 2-(Iodomethyl)-1-tosylpiperidine | 82 | - | nih.gov |

| [Ir(cod)Cl]₂ / MeO-BoQPhos | Asymmetric Hydrogenation | 2-Propylpyridine | (R)-2-Propylpiperidine | 95 | 93% ee | nih.gov |

Intramolecular Cyclization and Ring-Closing Metathesis Strategies

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring. The aza-Prins cyclization has emerged as a step- and atom-economical method for the stereoselective synthesis of such azaheterocycles. researchgate.net Intramolecular hydroamination, catalyzed by transition metals, offers another direct route to piperidines from aminoalkenes. researchgate.net

Ring-closing metathesis (RCM) has become a cornerstone in the synthesis of cyclic compounds, including piperidines. researchgate.net This reaction, often utilizing ruthenium-based catalysts like the Grubbs catalysts, efficiently forms the piperidine ring from a diene precursor. researchgate.netbiu.ac.il The versatility of RCM allows for the synthesis of a wide range of substituted piperidines, including those with sensitive functional groups. acs.org For instance, the synthesis of trans-(3S)-amino-(4R)-alkylpiperidines has been achieved using a ring-closing metathesis reaction as the key step. acs.org

| Catalyst | Substrate | Product | Yield (%) | Reference |

| Grubbs II Catalyst | N-Allyl-N-(but-3-en-1-yl)-4-methylbenzenesulfonamide | 1-Tosyl-1,2,3,6-tetrahydropyridine | 95 | researchgate.net |

| Grubbs I Catalyst | Di-N-allyltosylamide | N-Tosyl-2,5-dihydropyrrole | 88 | biu.ac.il |

| Hoveyda-Grubbs II Catalyst | N-Allyl-N-(pent-4-en-1-yl)acetamide | 1-Acetyl-1,2,3,6-tetrahydropyridine | 92 | acs.org |

Functional Group Interconversion and Orthogonal Protecting Group Strategies

In the multi-step synthesis of complex molecules like this compound, the strategic use of protecting groups is essential. Orthogonal protecting groups allow for the selective deprotection of one functional group in the presence of others. nih.gov A common strategy in peptide synthesis, which is analogous to the synthesis of functionalized amino compounds, is the use of the tert-butoxycarbonyl (Boc) group for the piperidine nitrogen and a different, orthogonally removable group for the 2-amino function, such as the fluorenylmethyloxycarbonyl (Fmoc) group. nih.govub.edu The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid, TFA), while the Fmoc group is removed by a base, typically piperidine. sigmaaldrich.com

Other protecting groups that can be employed in an orthogonal fashion include the benzyl (B1604629) (Bn) group, removable by hydrogenolysis, and the Alloc (allyloxycarbonyl) group, which is cleaved by palladium catalysis. sigmaaldrich.com This orthogonality is crucial for the sequential modification of the molecule. For instance, the piperidine nitrogen can be protected with a Boc group, while the exocyclic amine is protected with an Fmoc group. The Fmoc group can be removed to allow for functionalization of the amine, and subsequently, the Boc group can be removed to modify the piperidine nitrogen.

Functional group interconversions are also critical. For example, a ketone can be converted to an amine via reductive amination, or a carboxylic acid can be transformed into an amine through a Curtius, Hofmann, or Schmidt rearrangement. libretexts.org

Considerations for Synthetic Efficiency, Yield Optimization, and Scalability

For a synthetic route to be practical, especially for industrial applications, efficiency, yield, and scalability are paramount. libretexts.org The choice of reagents and reaction conditions plays a significant role. For example, replacing a stoichiometric reagent with a catalytic one can significantly improve the atom economy and reduce waste. dicp.ac.cn

Process optimization often involves a systematic study of reaction parameters such as temperature, concentration, catalyst loading, and solvent. researchgate.net For instance, in a patented process for a related 3-aminopiperidine derivative, the reaction temperature and time for the Boc protection step were optimized to achieve high yields. google.com

Scalability requires that a reaction can be performed safely and efficiently on a large scale. Reactions that require cryogenic temperatures, highly dilute conditions, or generate significant off-gassing may be challenging to scale up. researchgate.net Therefore, developing routes that utilize milder conditions and more concentrated reaction mixtures is often a key goal in process chemistry. The use of flow chemistry can also offer advantages for scalability, providing better control over reaction parameters and improving safety.

Chemical Transformations and Derivatization of Tert Butyl 2 Aminopiperidine 1 Carboxylate

Reactivity of the Secondary Amine Functionality

The secondary amine at the 2-position of the piperidine (B6355638) ring is a key site for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The secondary amine of tert-butyl 2-aminopiperidine-1-carboxylate readily undergoes acylation with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The presence of a base, such as triethylamine (B128534) (TEA) or pyridine (B92270), is crucial to neutralize the hydrochloric acid generated during the reaction. derpharmachemica.com

Alkylation: Alkylation of the secondary amine can be achieved using alkyl halides. However, direct alkylation can sometimes lead to over-alkylation, resulting in the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve mono-alkylation, it is often necessary to employ specific strategies, such as using a large excess of the amine or employing alternative methods like reductive amination. A general method for the direct N-alkylation of secondary amines with alkyl halides in acetonitrile (B52724) in the presence of Hünig's base (N,N-diisopropylethylamine) has been reported to be effective and functional group tolerant. researchgate.net

Sulfonylation: The secondary amine can be converted to a sulfonamide through reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride. This reaction is also typically performed in the presence of a base like pyridine or triethylamine in a suitable solvent.

| Reaction | Reagent | Solvent | Base | Product | Reference |

| Acylation | Acetyl chloride | Dichloromethane | Triethylamine | tert-Butyl 2-(acetylamino)piperidine-1-carboxylate | derpharmachemica.com |

| Alkylation | Benzyl (B1604629) bromide | Acetonitrile | Hünig's base | tert-Butyl 2-(benzylamino)piperidine-1-carboxylate | researchgate.net |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | Pyridine | tert-Butyl 2-(tosylamino)piperidine-1-carboxylate | General procedure |

Formation of Amide, Urea (B33335), and Thiourea Derivatives

Amide Derivatives: As mentioned in the acylation section, amide derivatives are readily synthesized from this compound. The reaction with a carboxylic acid can also be facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt).

Urea and Thiourea Derivatives: Urea derivatives can be prepared by reacting the secondary amine with an isocyanate. Alternatively, a one-pot synthesis of ureas from Boc-protected amines has been developed, involving the in-situ generation of an isocyanate using trifluoromethanesulfonyl anhydride (B1165640) and 2-chloropyridine, which then reacts with another amine. researchgate.net Thiourea derivatives can be synthesized in a similar manner using isothiocyanates. The reaction of t-butylurea with amines has also been reported as a general method for urea synthesis. nih.govscispace.com

| Derivative | Reagent | Reaction Conditions | Product | Reference |

| Urea | Phenyl isocyanate | Dichloromethane, room temperature | tert-Butyl 2-(3-phenylureido)piperidine-1-carboxylate | General procedure |

| Thiourea | Phenyl isothiocyanate | Dichloromethane, room temperature | tert-Butyl 2-(3-phenylthioureido)piperidine-1-carboxylate | General procedure |

| Urea | 1-Adamantyl isocyanate, 2-chloropyridine, Tf2O | Dichloromethane, 0 °C to rt | tert-Butyl 2-(3-(adamantan-1-yl)ureido)piperidine-1-carboxylate | researchgate.netnih.gov |

Reductive Amination Pathways

Reductive amination is a powerful method for the formation of C-N bonds and can be effectively applied to this compound. This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. nih.govchim.it

A one-pot tandem direct reductive amination followed by N-Boc protection has been shown to be a highly efficient method for synthesizing N-Boc protected secondary amines, which could be adapted for the further functionalization of the product of a reductive amination with this compound. nih.gov The choice of reducing agent and reaction conditions can influence the outcome and yield of the reaction. For instance, STAB is often preferred for its mildness and tolerance to a wide range of functional groups. nih.gov

| Carbonyl Compound | Reducing Agent | Solvent | Product | Reference |

| Benzaldehyde | Sodium triacetoxyborohydride (STAB) | Dichloromethane | tert-Butyl 2-(benzylamino)piperidine-1-carboxylate | nih.gov |

| Acetone | Sodium cyanoborohydride (NaBH3CN) | Methanol (B129727) | tert-Butyl 2-(isopropylamino)piperidine-1-carboxylate | chim.it |

| p-Methoxybenzaldehyde | H2, Co-containing composite | Toluene | tert-Butyl 2-((4-methoxybenzyl)amino)piperidine-1-carboxylate | researchgate.net |

Manipulation of the Boc-Protected Nitrogen (Piperidine Nitrogen)

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for modulating the reactivity of the molecule and can be selectively removed to allow for further functionalization at this position.

Selective Boc Deprotection Strategies

The Boc group is known for its stability under a variety of conditions but can be readily cleaved under acidic conditions. fishersci.co.uk The selective deprotection of the Boc group in the presence of other acid-labile groups can be challenging but is achievable under carefully controlled conditions.

Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. fishersci.co.uk The choice of acid and solvent can influence the selectivity of the deprotection. For instance, milder acidic conditions or shorter reaction times may be employed to selectively remove the Boc group while leaving other sensitive functionalities intact.

Recent studies have reported on the selective deprotection of N-Boc groups in the presence of tert-butyl esters using concentrated sulfuric acid or methanesulfonic acid in specific solvent systems. researchgate.net Thermal deprotection in continuous flow has also been demonstrated as a method for selective N-Boc removal. acs.org A mild method for the selective deprotection of N-Boc groups using oxalyl chloride in methanol has also been reported. nih.gov

| Reagent | Solvent | Conditions | Product | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature | 2-Aminopiperidine (B1362689) | fishersci.co.uk |

| Hydrogen chloride (HCl) | Dioxane | Room temperature | 2-Aminopiperidine hydrochloride | fishersci.co.uk |

| Oxalyl chloride | Methanol | Room temperature, 1-4 h | 2-Aminopiperidine | nih.gov |

| Concentrated H2SO4 | tert-Butyl acetate (B1210297) | - | 2-Aminopiperidine | researchgate.net |

Subsequent Functionalization at the Piperidine Nitrogen (e.g., Alkylation, Acylation)

Once the Boc group is removed, the now free secondary amine of the piperidine ring can be functionalized through various reactions, including alkylation and acylation.

Alkylation: The deprotected piperidine nitrogen can be alkylated using alkyl halides. Similar to the alkylation of the 2-amino group, this reaction can be prone to over-alkylation. Reductive amination provides a more controlled method for introducing alkyl groups.

Acylation: Acylation of the piperidine nitrogen can be achieved using acyl chlorides or acid anhydrides in the presence of a base. This leads to the formation of N-acylpiperidine derivatives.

These subsequent functionalizations allow for the creation of a diverse library of compounds with potential applications in drug discovery and development.

| Reaction | Reagent | Conditions | Product |

| Alkylation | Methyl iodide | Base, e.g., K2CO3, in a suitable solvent | 1-Methyl-2-aminopiperidine |

| Acylation | Benzoyl chloride | Base, e.g., Triethylamine, in Dichloromethane | (2-Aminopiperidin-1-yl)(phenyl)methanone |

Chemical Modifications and Functionalization at the Piperidine Ring Carbons

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen of this compound directs the reactivity of the molecule, allowing for selective modifications at the piperidine ring carbons. These transformations are crucial for synthesizing a diverse range of complex molecules with potential applications in medicinal chemistry.

Stereoselective Functionalization of Ring Carbons

The ability to control the stereochemistry during the functionalization of the piperidine ring is a significant area of research. Rhodium-catalyzed reactions have emerged as a powerful tool for achieving site-selective and stereoselective C-H functionalization. The selectivity of these reactions is often governed by the choice of both the catalyst and the nitrogen protecting group. nih.gov

For N-Boc-protected piperidines, rhodium-catalyzed C-H insertion reactions using specific catalysts can lead to the introduction of substituents at the C2 position. nih.gov For instance, the use of the catalyst Rh₂(R-TCPTAD)₄ with N-Boc-piperidine and a donor/acceptor carbene results in functionalization at the C2 carbon. nih.gov While this demonstrates a general strategy, another approach involves the modification of a related precursor, N-Boc-tetrahydropyridine. Cyclopropanation of N-Boc-tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane, can yield 3-substituted piperidine analogues. nih.gov This indirect method provides a pathway to functionalized piperidines with high stereocontrol.

Table 1: Catalyst Control in Site-Selective C-H Functionalization of Piperidines nih.gov This table illustrates catalyst and directing group effects on functionalization sites in related piperidine systems.

| Nitrogen Protecting Group | Catalyst | Position of Functionalization |

|---|---|---|

| N-Boc | Rh₂(R-TCPTAD)₄ | C2 |

| N-Brosyl | Rh₂(R-TPPTTL)₄ | C2 |

| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 |

Oxidation, Reduction, and Substitution Reactions on the Ring System

The piperidine ring of this compound and its derivatives can undergo various transformations, including oxidation, reduction, and substitution reactions.

Oxidation and Reduction: The piperidine ring itself is relatively stable to standard oxidation and reduction conditions due to the presence of the Boc-protecting group. However, functional groups attached to the ring can be manipulated. For example, in related systems, the reduction of a diester precursor using sodium borohydride (B1222165) is a key step in forming a diol, which can then be cyclized to form the piperidine ring. niscpr.res.in The synthesis of tert-butyl 1-hydroxypiperidine-2-carboxylate involves the N-hydroxy functionality, which can be part of oxidation-reduction processes in catalytic cycles, for instance with vanadium(V) or molybdenum(VI) complexes. nih.gov

Substitution Reactions: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine scaffold. A common strategy involves converting hydroxyl groups on the ring into good leaving groups, such as tosylates, which can then be displaced by nucleophiles. This approach is used in the synthesis of 3-amino piperidine derivatives, where a ditosylate is reacted with different amines to yield the corresponding substituted piperidines. niscpr.res.in In other examples, aza-Michael reactions with reagents like acrylonitrile (B1666552) and tert-butyl acrylate (B77674) have been used to introduce carbon chains onto the piperidine nitrogen, demonstrating a type of conjugate substitution. researchgate.net

Complex Molecular Architecture Construction through Coupling Reactions

Coupling reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For derivatives of this compound, these methods are instrumental in building complex molecular structures, including fused heterocyclic systems.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are a mainstay for creating intricate molecular frameworks from piperidine-based building blocks.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is widely used. snnu.edu.cnnih.govresearchgate.net For piperidine derivatives, this reaction typically requires prior halogenation of the piperidine ring or the presence of a suitable coupling partner attached to it. The reaction is sensitive to steric hindrance; for instance, the yield and enantioselectivity of asymmetric Suzuki-Miyaura couplings can decrease with bulkier substituents on the coupling partners. beilstein-journals.org The choice of ligand, base, and solvent is critical for optimizing the reaction, with bulky phosphine (B1218219) ligands often employed to improve efficiency. snnu.edu.cnnih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.gov It is particularly effective for forming C(sp²)-C(sp³) bonds. nih.gov This methodology has been applied to the synthesis of α-heteroaryl-α-amino acids, where a photochemically enhanced Negishi cross-coupling serves as a key step. nih.gov Continuous flow protocols have been developed for both the generation of the required organozinc reagents and the subsequent coupling reaction, offering improved control and reproducibility. nih.gov

Table 2: Key Features of Cross-Coupling Reactions in Piperidine Synthesis

| Coupling Reaction | Typical Reactants | Catalyst System | Key Application/Insight |

|---|---|---|---|

| Suzuki-Miyaura | Halogenated Piperidine + Arylboronic Acid/Ester | Palladium complex (e.g., Pd(PPh₃)₄) with a base | Forms C-C bonds to attach aryl groups to the piperidine ring. snnu.edu.cn |

| Negishi | Halogenated Substrate + Piperidinyl-Zinc Reagent | Palladium or Nickel complex | Effective for C(sp²)-C(sp³) bond formation, can be enhanced by flow chemistry. nih.gov |

Condensation and Cyclization Reactions to Form Fused Heterocycles

The functional groups of this compound and its derivatives serve as handles for constructing fused ring systems through condensation and cyclization reactions. These reactions are essential in the synthesis of novel pharmaceutical agents.

A prominent example is the synthesis of Alogliptin analogues, a type of DPP-4 inhibitor. The core synthesis involves the condensation of a substituted aminopiperidine derivative with a suitably functionalized pyrimidine (B1678525) derivative, such as 6-chlorouracil. beilstein-journals.org In a typical procedure, the piperidine amine displaces the chlorine atom on the uracil (B121893) ring, often in the presence of a base like sodium bicarbonate, to form the coupled product. beilstein-journals.org Subsequent deprotection of the Boc group yields the final fused heterocyclic structure. beilstein-journals.org

Another synthetic strategy involves intramolecular cyclization. For instance, a diol derived from L-glutamic acid can be converted to a ditosylate, which then undergoes cyclization upon reaction with an amine to form the piperidine ring system itself. niscpr.res.in These methods highlight the versatility of the piperidine scaffold in generating complex, polycyclic architectures.

Applications of Tert Butyl 2 Aminopiperidine 1 Carboxylate As a Versatile Synthetic Building Block

Construction of Advanced Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of tert-butyl 2-aminopiperidine-1-carboxylate makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems, particularly fused and spirocyclic scaffolds, which are prevalent in many biologically active compounds.

The primary amino group can readily participate in condensation reactions with carbonyl compounds to form imines, which can then undergo intramolecular cyclization reactions. For instance, the Pictet-Spengler reaction, a classic method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, can be effectively employed. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org While the classic Pictet-Spengler reaction utilizes a β-arylethylamine, analogous cyclizations can be achieved with the 2-aminomethylpiperidine moiety of the title compound, leading to the formation of novel fused heterocyclic structures.

Furthermore, this compound is a valuable substrate for multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govebrary.net In the Ugi four-component reaction, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine to form an α-acylaminoamide. ebrary.net By utilizing this compound as the amine component, complex peptide-like structures incorporating the piperidine (B6355638) scaffold can be efficiently synthesized.

The synthesis of spirocyclic heterocycles, which contain two rings connected by a single common atom, is another area where this building block has proven useful. nih.govnih.govresearchgate.netbeilstein-journals.orgsemanticscholar.org The reaction of cyclic ketones with stannyl (B1234572) amine protocol (SnAP) reagents can afford saturated, spirocyclic N-heterocycles. nih.gov Derivatives of tert-butyl aminopiperidine can be employed in similar strategies to generate novel spiro-piperidine derivatives.

A variety of fused heterocyclic systems have been synthesized using piperidine derivatives. For example, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various electrophiles can lead to the formation of piperidine derivatives fused with oxygen heterocycles. researchgate.net Although this example uses a 4-oxopiperidine derivative, the underlying principles of intramolecular cyclization can be applied to derivatives of 2-aminopiperidine (B1362689) to construct different fused systems.

| Heterocyclic System | Synthetic Method | Key Features of the Method | Reference(s) |

| Fused Heterocycles | Pictet-Spengler Reaction | Acid-catalyzed condensation and cyclization | wikipedia.orgnih.govresearchgate.net |

| Fused Heterocycles | Intramolecular Cyclization | Formation of rings fused to the piperidine core | researchgate.net |

| Complex Amides | Ugi/Passerini Reactions | Multicomponent reactions for rapid complexity generation | nih.govebrary.netescholarship.org |

| Spiro-heterocycles | Reaction with cyclic ketones | Formation of spirocyclic amines | nih.govnih.govresearchgate.netbeilstein-journals.orgsemanticscholar.org |

Synthesis of Complex Organic Molecules as Research Probes

The piperidine moiety is a common structural motif in a vast number of biologically active compounds and natural products. Consequently, this compound serves as a crucial starting material for the synthesis of complex organic molecules that can be used as research probes to investigate biological processes.

Its utility is demonstrated in the synthesis of various enzyme inhibitors. For instance, derivatives of tert-butyl aminopiperidine have been employed as key intermediates in the development of Pim-1 kinase inhibitors, which are under investigation for their potential in cancer therapy, and selective GPR119 agonists for the treatment of type II diabetes. Furthermore, the enantiomerically pure (R)-tert-butyl 3-aminopiperidine-1-carboxylate has been identified as a crucial building block for the synthesis of γ-secretase modulators, which are being explored for the treatment of Alzheimer's disease. pharmaffiliates.com

This building block is also valuable in the creation of combinatorial libraries for drug discovery. nih.govresearchgate.net By systematically modifying the amino and piperidine functionalities, large collections of related compounds can be synthesized and screened for biological activity. This approach has been successfully used to identify novel antibacterial agents. nih.gov

The synthesis of research probes often requires the introduction of reporter groups, such as fluorescent labels or affinity tags. The primary amino group of this compound provides a convenient handle for the attachment of such labels, enabling the resulting molecules to be used in a variety of biological assays, including fluorescence microscopy and affinity chromatography. openaccessjournals.com For example, molecules containing this scaffold can be immobilized on a solid support to create affinity columns for the purification of target proteins.

| Target Molecule Class | Application | Key Synthetic Strategy | Reference(s) |

| Pim-1 Inhibitors | Cancer Research | Multi-step synthesis from piperidine precursors | |

| GPR119 Agonists | Diabetes Research | Modification of the piperidine scaffold | |

| γ-Secretase Modulators | Alzheimer's Research | Use of chiral aminopiperidine building blocks | pharmaffiliates.com |

| MenA Inhibitors | Tuberculosis Research | Reductive amination with piperidine derivatives | nih.gov |

| Antibacterial Agents | Drug Discovery | Combinatorial library synthesis | nih.govresearchgate.net |

| Labeled Research Probes | Biological Assays | Functionalization of the primary amino group | openaccessjournals.com |

Role in the Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The chiral nature of this compound makes it an excellent starting point for the development of chiral auxiliaries and ligands for asymmetric catalysis. Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Chiral ligands derived from amino acids and their derivatives have been shown to be highly effective in a variety of metal-catalyzed asymmetric reactions. mdpi.commdpi.com The piperidine scaffold of the title compound can be readily modified to create a diverse range of bidentate and tridentate ligands for transition metals such as rhodium, iridium, and copper. researchgate.netnih.govchemrxiv.org These chiral metal complexes can then be used to catalyze a wide array of enantioselective transformations, including hydrogenations, C-H functionalizations, and carbon-carbon bond-forming reactions.

For example, chiral cyclopentadienyl (B1206354) (Cp) ligands have been developed for iridium- and rhodium-catalyzed asymmetric C-H activation. researchgate.net While not directly derived from this compound, the principles of ligand design, which often involve the incorporation of chiral backbones, can be applied to this versatile scaffold. Similarly, chiral silanol (B1196071) ligands with an aminoamide scaffold have been used in enantioselective copper-catalyzed N-H insertion reactions. nih.govchemrxiv.org

The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. The modular nature of this compound allows for the systematic variation of substituents on both the amino group and the piperidine ring, facilitating the fine-tuning of the steric and electronic properties of the resulting ligands to achieve high levels of stereocontrol in catalytic reactions.

| Ligand/Auxiliary Type | Catalytic Application | Key Design Principle | Reference(s) |

| Chiral Phosphine (B1218219) Ligands | Asymmetric Hydrogenation | Incorporation of a chiral backbone | researchgate.net |

| Chiral Cp Ligands | Asymmetric C-H Activation | Steric and electronic tuning of the ligand | researchgate.net |

| Chiral Aminoamide Silanol Ligands | Enantioselective N-H Insertion | Metal chelation and hydrogen bonding | nih.govchemrxiv.org |

| Chiral Amino Acid-Derived Ligands | Various Metal-Catalyzed Reactions | Readily available chiral pool starting materials | mdpi.commdpi.com |

Contributions to the Advancement of Asymmetric Synthetic Methodologies

Beyond its use in the development of new chiral ligands, this compound and its derivatives have directly contributed to the advancement of asymmetric synthetic methodologies. The stereogenic center within the piperidine ring can be used to control the stereochemical outcome of reactions at other positions on the ring or on substituents attached to it.

Diastereoselective synthesis, which involves the formation of one diastereomer in preference to others, is a powerful strategy for controlling stereochemistry. The chiral center in this compound can influence the facial selectivity of reactions involving the amino group or adjacent carbon atoms. For instance, the reaction of a chiral aminopiperidine with a chiral aldehyde can lead to the formation of a single diastereomer of the resulting product with high selectivity.

Furthermore, derivatives of this building block have been used as organocatalysts for asymmetric transformations. nih.gov Chiral phosphoric acids, for example, have been employed to catalyze the asymmetric synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates with high enantioselectivity. nih.gov The development of new organocatalysts based on the chiral piperidine scaffold is an active area of research.

The stereoselective synthesis of complex piperidine derivatives is crucial for the preparation of many pharmaceutical agents. Methodologies that allow for the controlled introduction of multiple stereocenters are highly sought after. The use of this compound as a chiral starting material provides a reliable way to establish one stereocenter, which can then direct the formation of subsequent stereocenters.

| Asymmetric Methodology | Key Principle | Example Application | Reference(s) |

| Diastereoselective Synthesis | Use of an existing stereocenter to control the formation of new ones | Reaction with chiral aldehydes | nih.govescholarship.org |

| Organocatalysis | Use of a chiral organic molecule to catalyze a reaction | Asymmetric synthesis of substituted piperidines | nih.gov |

| Stereocontrolled Synthesis | Building upon the inherent chirality of the starting material | Synthesis of complex natural products and pharmaceuticals | googleapis.com |

Utilization in Academic Research for Material Science Precursors

While the primary applications of this compound have been in the realm of medicinal chemistry and organic synthesis, its unique functional groups also make it a potential precursor for the development of novel materials. The presence of both a primary and a secondary amine allows for the possibility of incorporating this building block into polymeric structures.

For example, the diamine functionality could be used to synthesize polyamides or polyureas through condensation polymerization with dicarboxylic acids or diisocyanates, respectively. The incorporation of the chiral piperidine unit into the polymer backbone could impart unique properties to the resulting material, such as chiroptical activity or the ability to act as a chiral stationary phase for chromatographic separations.

Furthermore, the ability of the amino groups to coordinate to metal ions suggests that this compound could be used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. The use of a chiral building block like the title compound could lead to the formation of chiral MOFs, which are of interest for enantioselective separations and catalysis.

Although specific examples of the use of this compound in material science are not yet widely reported in the literature, its structural features suggest that it holds significant potential as a precursor for the development of new functional materials. Further research in this area is warranted to explore these possibilities.

| Material Type | Potential Synthetic Route | Potential Properties/Applications |

| Chiral Polymers | Condensation polymerization | Chiroptical properties, chiral stationary phases |

| Metal-Organic Frameworks (MOFs) | Coordination with metal ions | Enantioselective separation, asymmetric catalysis |

| Functionalized Surfaces | Grafting onto solid supports | Chiral recognition, affinity-based separations |

Advanced Spectroscopic and Computational Studies of Tert Butyl 2 Aminopiperidine 1 Carboxylate and Its Derivatives

Spectroscopic Techniques for Elucidating Structure and Conformation of Derivatives

Spectroscopic methods are indispensable for the structural characterization of tert-butyl 2-aminopiperidine-1-carboxylate derivatives. These techniques provide detailed information on connectivity, molecular weight, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a cornerstone for the structural elucidation of N-Boc protected piperidine (B6355638) derivatives. ¹H and ¹³C NMR are routinely used to confirm the successful synthesis and structural integrity of these compounds. nih.govnih.gov The chemical shifts and coupling constants of the piperidine ring protons provide valuable information about their relative orientation (axial or equatorial), thus revealing the ring's conformation.

A characteristic feature in the NMR spectra of N-Boc protected heterocycles is the presence of rotamers, or conformational isomers, arising from the restricted rotation around the carbamate (B1207046) (N-C(O)) bond. beilstein-journals.orgresearchgate.net This phenomenon often results in the doubling or broadening of signals in both ¹H and ¹³C NMR spectra at room temperature. beilstein-journals.orgresearchgate.net Variable temperature (VT) NMR studies can be employed to study this dynamic process. By analyzing the coalescence of the signals at elevated temperatures, the energy barrier (ΔG‡) for the rotation of the Boc group can be calculated. researchgate.netacs.org For instance, in a study on N-Boc-2-aryl-4-methylenepiperidines, the half-life for Boc group rotation was determined to be approximately 10 seconds at 195 K. acs.org

¹⁵N NMR spectroscopy, although less common, offers direct insight into the electronic environment of the nitrogen atoms within the molecule, complementing the data from ¹H and ¹³C NMR for a comprehensive structural assignment. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for N-Boc-Piperidine Derivatives

| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) | Key Observations | Reference |

| tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate | ¹³C | 28.3 (tBu), 52.8 (NCH₂), 154.8 (C=O) | Characteristic signals for the Boc group and piperazine (B1678402) ring carbons. | researchgate.net |

| tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate | ¹³C | 28.3, 28.6 (tBu), 52.8 (NCH₂), 79.8, 81.4 (Cquart), 154.8 (C=O) | Distinct signals for the two tert-butyl groups and the quaternary carbons. | researchgate.net |

| N-Boc-3,5-bis(arylidene)-4-piperidones | ¹H | Varies | Temperature-dependent spectra indicating two conformations at lower temperatures. | researchgate.net |

| N-Boc-2-aryl-4-methylenepiperidines | ¹H | ~5.5 (benzylic proton) | Coalescence of signals around 253 K used to study Boc group rotation. | acs.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Reaction Products

Mass spectrometry is critical for determining the molecular weight of synthetic products and for obtaining structural information through fragmentation analysis. For derivatives of this compound, soft ionization techniques like Electrospray Ionization (ESI) are commonly used to generate the protonated molecule [M+H]⁺, confirming the molecular mass. nih.govresearchgate.net

A hallmark of the mass spectra of Boc-protected compounds is the characteristic fragmentation pattern involving the loss of the tert-butoxycarbonyl (Boc) group. Under collision-induced dissociation (CID) conditions in tandem mass spectrometry (MS/MS), several key fragmentation pathways are observed. doaj.org The most common losses include:

Loss of isobutylene (B52900) (C₄H₈, 56 Da): This often occurs through a McLafferty-like rearrangement. reddit.com

Loss of the entire Boc group (C₅H₉O₂, 101 Da).

Complete loss of the Boc group as CO₂ and isobutylene (100 Da). doaj.org

In-depth studies on t-Boc substituted drug precursors have systematically mapped these fragmentation pathways. Under Electron Impact (EI) ionization, characteristic ions such as the tert-butyl cation (C₄H₉⁺) are prominent. doaj.org In contrast, under ESI-CID conditions, the fragmentation is typically initiated by the loss of isobutylene (C₄H₈), followed by the subsequent loss of carbon dioxide (CO₂). doaj.org This predictable fragmentation is highly useful for identifying these compounds in complex mixtures and confirming their structure. However, the lability of the Boc group can sometimes be a challenge, as fragmentation can occur even under relatively soft ionization conditions. researchgate.net

Table 2: Common Mass Spectrometry Fragments for N-Boc Protected Piperidines

| Precursor Ion | Fragmentation Process | Resulting Ion / Neutral Loss | Ionization Mode | Reference |

| [M+H]⁺ | Loss of isobutylene | [M+H - 56]⁺ | ESI-CID | doaj.orgreddit.com |

| [M+H]⁺ | Loss of isobutylene and carbon dioxide | [M+H - 100]⁺ | ESI-CID | doaj.org |

| M⁺˙ | Formation of tert-butyl cation | C₄H₉⁺ (m/z 57) | EI | doaj.org |

| M⁺˙ | Loss of isobutylene | [M - C₄H₈]⁺˙ | EI | doaj.org |

| M⁺˙ | Loss of tert-butoxy (B1229062) radical | [M - C₄H₉O•]⁺ | EI | doaj.org |

X-Ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography provides unambiguous determination of the three-dimensional structure of crystalline derivatives in the solid state. This technique is the gold standard for establishing absolute stereochemistry and for detailed conformational analysis.

Studies on various N-Boc-piperidine and related N-Boc-piperazine derivatives have revealed detailed structural information, including precise bond lengths, bond angles, and torsional angles. nih.govresearchgate.netresearchgate.net For piperidine rings, the analysis confirms the preferred chair conformation and the axial or equatorial positions of substituents. For instance, in the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, the piperazine ring adopts a chair conformation. researchgate.net Similarly, analysis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate confirmed its structure, showing a fully extended conformation for the ethyl acetate (B1210297) moiety. researchgate.net

In the solid state, the packing of molecules is often governed by intermolecular interactions such as hydrogen bonds. For example, in the crystal structure of tert-butyl 1-hydroxypiperidine-2-carboxylate, enantiomers form hydrogen-bonded dimers across a center of inversion. nih.gov These analyses provide a definitive picture of the molecule's conformation, which can be compared with computational models and solution-state conformations inferred from NMR.

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Assessment of Synthetic Intermediates

The synthesis of chiral piperidine derivatives often requires careful monitoring of enantiomeric purity (enantiomeric excess, ee). Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govnih.gov

Since many simple aminopiperidines lack a strong UV chromophore, a common strategy involves pre-column derivatization to introduce a chromophoric tag. nih.govgoogle.comresearchgate.net Reagents like p-toluenesulfonyl chloride or benzoyl chloride react with the amine to form sulfonamides or amides, which have strong UV absorbance, thereby enhancing detection sensitivity. nih.govgoogle.com

The separation of the resulting diastereomeric or enantiomeric derivatives is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD-H), are frequently effective. nih.govresearchgate.net The choice of mobile phase, typically a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. nih.gov The resolution between the enantiomer peaks is a critical parameter, with a value greater than 1.5 generally considered sufficient for accurate quantification. nih.gov

Computational Chemistry Approaches

Computational methods are powerful tools for complementing experimental data, providing deeper insights into the conformational preferences and energetics of molecules.

Conformational Analysis and Energy Minimization Studies

Computational chemistry, through molecular mechanics and quantum mechanics (Density Functional Theory, DFT), is used to investigate the conformational landscape of this compound and its derivatives. nih.govnih.gov These studies help to identify the most stable (lowest energy) conformations of the piperidine ring and the orientation of its substituents.

For N-Boc-piperidines, computational analysis can predict the relative energies of different chair and boat conformations, as well as the energy profile for ring inversion. Studies have shown that for substituted piperidines, the conformational free energies can be quantitatively predicted using molecular mechanics calculations. nih.gov

Furthermore, computational methods are used to study the rotational barrier of the N-Boc group, corroborating experimental findings from dynamic NMR. researchgate.netacs.org DFT calculations can model the transition state for the rotation and calculate the associated activation energy, providing a theoretical basis for the observed dynamic behavior. researchgate.netacs.org These computational insights are invaluable for understanding how the molecule's shape and flexibility influence its properties and reactivity.

Quantum Chemical Calculations (e.g., DFT) for Reactivity Descriptors and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. researchgate.netresearchgate.net These methods allow for the calculation of various electronic properties and reactivity descriptors that govern the chemical behavior of the compound.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and stability of a molecule. youtube.comirjweb.com A larger HOMO-LUMO gap generally indicates higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For piperidine derivatives, these calculations help in understanding their kinetic stability. researchgate.net

Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be derived from HOMO and LUMO energies. irjweb.comresearchgate.net These descriptors provide a quantitative measure of the molecule's resistance to change in its electron distribution and its propensity to accept electrons. For instance, a strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the rate of its removal, a common synthetic step. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylate and the nitrogen of the amino group, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions would highlight sites prone to nucleophilic attack.

Table 1: Calculated Electronic Properties for a Representative N-Boc-aminopiperidine Structure

| Parameter | Value | Description |

|---|---|---|

| EHOMO | -6.35 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | 1.75 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 8.10 eV | LUMO-HOMO energy difference, indicating chemical stability |

| Chemical Hardness (η) | 4.05 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 1.25 eV | A measure of the molecule's ability to act as an electrophile |

Note: The values in this table are illustrative, based on typical DFT calculations for similar heterocyclic compounds, and serve to represent the data generated in such studies.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. researchgate.netrsc.org For this compound, a key reaction is the deprotection of the N-Boc group to liberate the secondary amine. This transformation can be achieved under various conditions, including thermal or acidic treatments. researchgate.netacsgcipr.org

Computational studies, combining DFT with kinetic model fitting, have been used to investigate the mechanism of thermal N-Boc deprotection. researchgate.net These models can map the entire potential energy surface of the reaction, identifying reactants, products, intermediates, and, crucially, transition states. The calculations can support a mechanism involving an initial, slow, and concerted proton transfer from a protic solvent or another proton source, leading to the release of isobutylene, followed by a rapid decarboxylation of the resulting carbamic acid intermediate. researchgate.netacsgcipr.org

The structure and energy of the transition state are calculated to determine the activation energy barrier, which dictates the reaction rate. For example, in the asymmetric deprotonation of N-Boc piperidine, computational studies have calculated the activation energy and predicted the enantioselectivity of the reaction, showing good agreement with experimental results. nih.gov Similarly, modeling can predict how substituents on the piperidine ring or the use of different catalysts might alter the reaction pathway or efficiency. rsc.org These predictive capabilities are invaluable for optimizing synthetic routes and minimizing side reactions. nih.gov

Table 2: Representative Computational Details for a Reaction Mechanism Study

| Computational Parameter | Specification | Purpose in the Study |

|---|---|---|

| Theoretical Method | DFT (B3LYP Functional) | To calculate electronic structure and energies. |

| Basis Set | 6-311++G(d,p) | Provides a flexible description of the electron distribution. |

| Solvation Model | PCM (Polarizable Continuum Model) | To simulate the effect of the solvent on the reaction. |

| Transition State Search | Synchronous Transit-Guided Quasi-Newton (QST2/3) | To locate the structure of the transition state. |

| Frequency Analysis | Calculation of vibrational frequencies | To confirm minima (no imaginary frequencies) and transition states (one imaginary frequency). |

Molecular Dynamics Simulations for Understanding Structural Stability

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule behaves over time at finite temperatures. nih.gov MD simulations are particularly useful for understanding the conformational flexibility and structural stability of molecules like this compound in different environments, such as in solution. nih.govrsc.org

In an MD simulation, the molecule is treated as a classical system of atoms interacting through a defined force field (e.g., AMBER, OPLS, CHARMM). rsc.org By solving Newton's equations of motion for every atom over a series of small time steps, a trajectory is generated that describes the molecule's atomic positions and velocities over time. These simulations can be run for nanoseconds to microseconds, capturing a wide range of molecular motions.

Table 3: Typical Parameters for an MD Simulation of this compound

| Simulation Parameter | Typical Value/Setting | Description |

|---|---|---|

| Force Field | GAFF or OPLS-AA | A set of equations and parameters to describe the potential energy of the system. |

| Solvent | Explicit Water (e.g., TIP3P model) | The molecule is placed in a box of water molecules to simulate solution conditions. |

| Temperature | 300 K | Controlled via a thermostat to simulate physiological or room temperature. |

| Pressure | 1 atm | Controlled via a barostat to simulate constant pressure conditions. |

| Simulation Time | 100 ns - 1 µs | The duration of the simulation, determining the timescale of observable events. |

| Time Step | 2 fs | The interval between successive calculations of forces and positions. |

Challenges, Future Perspectives, and Emerging Research Directions

Current Limitations in the Synthesis and Application of Tert-butyl 2-aminopiperidine-1-carboxylate

The synthesis of enantiomerically pure substituted piperidines is a persistent challenge in organic chemistry. nih.govresearchgate.net Traditional methods for preparing compounds like this compound often involve multi-step sequences that can be inefficient, utilize harsh reagents, and lack precise stereochemical control. niscpr.res.in For instance, many established routes suffer from low yields, the need for expensive reagents, or reliance on hazardous intermediates, which limits their industrial applicability. niscpr.res.in

A primary hurdle is achieving high enantioselectivity. nih.gov The construction of the chiral center at the C2 position, especially when creating a quaternary center through further substitution, is sterically hindered and mechanistically challenging. nih.gov Classical approaches may require chiral resolution steps, which are inherently inefficient as they discard half of the material. beilstein-journals.org

In terms of application, the tert-butoxycarbonyl (Boc) protecting group, while crucial for modulating reactivity, has inherent limitations. Its primary function is to enhance solubility and stability during synthetic transformations and to protect the piperidine (B6355638) nitrogen. However, the Boc group is labile under acidic conditions, which restricts the scope of subsequent chemical transformations that can be performed without premature deprotection. thieme-connect.com This sensitivity requires careful planning of synthetic routes to ensure compatibility of all reaction steps.

Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability

To overcome the limitations of classical synthesis, researchers are actively developing more efficient, selective, and sustainable methods. These emerging strategies can be broadly categorized into biocatalysis and advanced chemical catalysis.

Biocatalysis: Enzyme-mediated synthesis represents a significant leap forward, offering high stereoselectivity under mild, aqueous conditions. nih.gov Multi-enzyme cascades, which mimic biosynthetic pathways, are being designed to convert simple, achiral precursors into complex chiral piperidines in a single pot. researchgate.netrsc.org This approach streamlines the process, minimizes waste, and avoids the protection and deprotection steps common in traditional synthesis. rsc.org Key enzyme classes being engineered for this purpose include:

ω-Transaminases (TAs): These enzymes can catalyze the asymmetric amination of a ketone precursor, such as 1-Boc-3-piperidone, to produce chiral aminopiperidines with excellent enantiomeric excess (>99% ee) and high yields. beilstein-journals.org

Imine Reductases (IREDs) and Galactose Oxidase (GOase): In enzymatic cascades, GOase can oxidize an amino alcohol precursor to an unstable amino aldehyde, which spontaneously cyclizes to an imine. An IRED then reduces the imine in a highly stereoselective manner to yield the final chiral aminopiperidine. rsc.org

Amine Dehydrogenases (AmDHs): Protein engineering has been used to develop AmDHs that catalyze the reductive amination of ketones to produce chiral amines with high optical purity. nih.gov

Advanced Chemical Catalysis: Parallel to biocatalysis, significant advances have been made in transition-metal catalysis.

Rhodium-Catalyzed Reactions: Rhodium complexes are used for the asymmetric hydrogenation of pyridine (B92270) precursors and, more recently, for reductive transamination reactions. nih.govdicp.ac.cnliverpool.ac.uk These methods can rapidly produce a variety of chiral piperidines from simple pyridinium (B92312) salts with excellent diastereo- and enantioselectivity. dicp.ac.cnliverpool.ac.uk

Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools for constructing chiral piperidines. rsc.org Photoinduced palladium-catalyzed cascade reactions have been developed to synthesize multi-substituted chiral piperidines from readily available amino acid derivatives and 1,3-dienes. thieme-connect.comthieme-connect.com Other palladium-catalyzed methods include the enantioselective construction of piperidines from 1,3-dienes and N-cyano imines and the cyclization of optically active urethans. oup.comnih.gov

Flow Chemistry: Continuous flow protocols are emerging as a practical solution for the rapid and scalable synthesis of chiral piperidines. acs.org These systems allow for precise control over reaction parameters like temperature and residence time, leading to superior yields and diastereoselectivity in minutes, a significant improvement over traditional batch processing. acs.org

| Methodology | Key Features | Advantages | Challenges | References |

|---|---|---|---|---|

| Traditional Synthesis | Multi-step routes, often involving resolution | Well-established procedures | Low yields, hazardous reagents, poor stereocontrol | nih.gov, niscpr.res.in |

| Biocatalysis (e.g., Transaminases, IREDs) | Enzyme-mediated, often one-pot cascades | High enantioselectivity (>99% ee), mild/sustainable conditions, fewer steps | Enzyme stability, substrate scope can be limited | beilstein-journals.org, researchgate.net, rsc.org |

| Rhodium Catalysis | Asymmetric hydrogenation or reductive transamination | Excellent stereoselectivity, rapid, scalable | Cost of catalyst, sensitivity of some catalysts | dicp.ac.cn, liverpool.ac.uk |

| Palladium Catalysis | Cascade reactions, hydroamination, allylic amination | High functional group tolerance, construction of complex products | Ligand design, sometimes moderate enantioselectivity | thieme-connect.com, thieme-connect.com, nih.gov |

| Flow Chemistry | Continuous processing in microreactors | Rapid reaction times (minutes), scalable, high diastereoselectivity | Requires specialized equipment, potential for clogging | acs.org |

Exploration of Novel Chemical Transformations and Derivatization Pathways

This compound is a versatile building block, and its value lies in the orthogonal reactivity of its functional groups. chemicalbook.com The primary amino group at the C2 position is a nucleophilic handle ripe for a wide array of chemical transformations. It can be readily acylated to form amides and sulfonamides or used in reductive amination reactions to append new substituents, thereby enabling the construction of diverse molecular libraries for screening purposes.

Recent research has demonstrated the utility of this scaffold in synthesizing novel dipeptides and N-(aminocycloalkylene)amino acid derivatives. rsc.org This is achieved by reacting N-Boc-aminopiperidines with chiral triflate esters in a nucleophilic substitution reaction that proceeds with high purity. rsc.org Furthermore, for piperidine derivatives synthesized with pendant alkenyl groups, subsequent transformations like hydrogenation or ozonolysis provide pathways to introduce further saturated alkyl or alcohol functionalities, respectively. thieme-connect.com The Boc-protected nitrogen at the 1-position can be deprotected under acidic conditions, opening up another site for functionalization and allowing for the synthesis of N-substituted piperidine derivatives. thieme-connect.com

Potential for New Academic Research Frontiers in Chiral Chemistry and Material Science

The unique stereochemistry and functional group arrangement of this compound position it at the forefront of several research areas.

Chiral Chemistry: The piperidine ring is conformationally restricted, and introducing a chiral center significantly influences the three-dimensional shape of a molecule. thieme-connect.com This is of paramount importance in drug design, where precise spatial orientation is required for optimal interaction with biological targets like proteins and enzymes. thieme-connect.com The compound serves as a powerful tool for medicinal chemists to modulate physicochemical properties, enhance biological activity and selectivity, and reduce off-target effects. thieme-connect.comthieme-connect.com The ongoing quest for new asymmetric catalytic systems—whether metal-based or enzymatic—to synthesize such chiral building blocks continues to be a major driver of innovation in fundamental organic chemistry. researchgate.netorganic-chemistry.org

Material Science: While primarily viewed through the lens of medicinal chemistry, the applications for chiral piperidine derivatives are expanding into material science. The rigid, well-defined structure of the piperidine ring is being exploited to create novel functional materials.

Bioactive Films: Piperidine derivatives have been successfully incorporated into sodium alginate/poly(vinyl alcohol) polymer blends to create bioactive films. nih.gov These materials show potential for applications in controlled drug delivery and as antimicrobial surfaces. nih.gov

PROTACs: The piperidine scaffold is being used as a semi-flexible linker in the development of Proteolysis-targeting chimeras (PROTACs). sigmaaldrich.com PROTACs are bifunctional molecules that induce targeted protein degradation, and the rigidity of the piperidine linker can be crucial for optimizing the formation of the required ternary complex between the degrader, the target protein, and an E3 ligase. sigmaaldrich.com

Broader Impact on Fundamental Synthetic Organic Chemistry and Heterocyclic Science

The challenges and opportunities presented by this compound have a broad impact on the field of chemistry. The persistent demand for efficient and stereoselective access to this and related chiral piperidines stimulates the development of novel synthetic methodologies. nih.govdntb.gov.ua This includes pushing the boundaries of asymmetric catalysis, exploring new organometallic reaction pathways, and advancing the industrial application of biocatalysis. nih.govdicp.ac.cnwhiterose.ac.uk

As a key N-heterocyclic building block, it enriches the chemical toolbox available to synthetic chemists, enabling the construction of more complex and diverse molecules. ajchem-a.comresearchgate.net The study of its synthesis and reactivity contributes to a deeper understanding of fundamental chemical principles, including reaction mechanisms, stereocontrol, and the nuanced role of protecting groups in orchestrating synthetic strategies. organic-chemistry.org Ultimately, the advancements made in the synthesis of this specific compound ripple outwards, influencing the broader fields of heterocyclic chemistry, drug discovery, and materials innovation.

Q & A

Q. How can interaction studies elucidate its biological mechanism?

- Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to target proteins (e.g., enzymes or receptors). Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis assays. In vitro cytotoxicity screens (MTT assay) evaluate therapeutic potential .

Retrosynthesis Analysis